![molecular formula C21H21NO3S B14497935 4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide CAS No. 65109-85-5](/img/structure/B14497935.png)
4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide is a compound that belongs to the class of phenoxy derivatives. These compounds are known for their diverse pharmacological activities and potential therapeutic applications. The structure of this compound includes a sulfonamide group, which is often associated with antibacterial properties, and a phenoxy group, which can contribute to various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: The acylated product undergoes nucleophilic substitution with a phenoxy derivative to introduce the phenoxy group.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The phenoxy group can enhance the compound’s binding affinity to its targets, increasing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid: Known for its herbicidal properties.
Sulfanilamide: A well-known antibacterial agent.
Phenoxybenzamine: Used as an alpha-adrenergic antagonist.
Uniqueness
4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide is unique due to its combined structural features of a sulfonamide and a phenoxy group, which contribute to its diverse biological activities and potential therapeutic applications. This combination is not commonly found in other similar compounds, making it a valuable subject of study in medicinal chemistry.
Properties
CAS No. |
65109-85-5 |
|---|---|
Molecular Formula |
C21H21NO3S |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-methyl-N-[3-(2-phenylethyl)phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C21H21NO3S/c1-17-10-14-21(15-11-17)26(23,24)22-25-20-9-5-8-19(16-20)13-12-18-6-3-2-4-7-18/h2-11,14-16,22H,12-13H2,1H3 |
InChI Key |
KDMMOQSBDSDYIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NOC2=CC=CC(=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


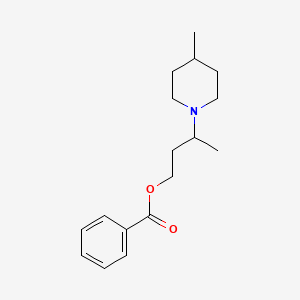
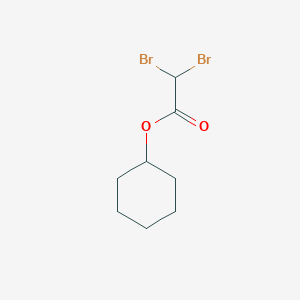

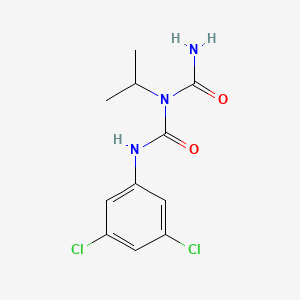
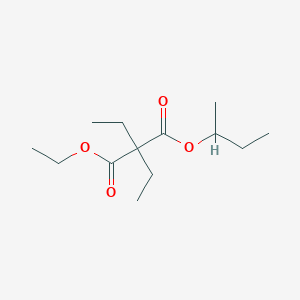
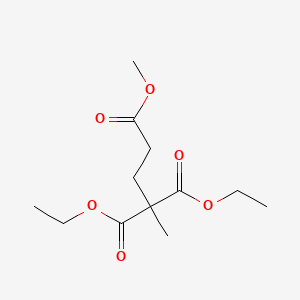
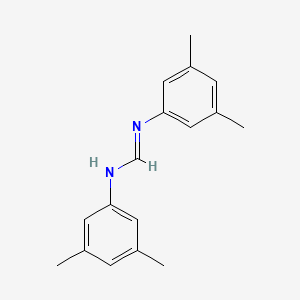
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)


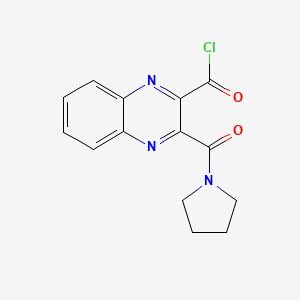


![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)
